

Application Notes and Protocols: 5-Ethoxy-2-methyl-4-phenyloxazole in Organic Synthesis

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Compound of Interest

Compound Name: *5-Ethoxy-2-methyl-4-phenyloxazole*

Cat. No.: *B12865322*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of **5-Ethoxy-2-methyl-4-phenyloxazole**, a versatile heterocyclic building block in organic synthesis. The information is intended to guide researchers in utilizing this compound for the construction of more complex molecular architectures relevant to medicinal chemistry and materials science.

Synthesis of 5-Ethoxy-2-methyl-4-phenyloxazole

5-Ethoxy-2-methyl-4-phenyloxazole can be synthesized via a visible light-induced reaction from a diazo compound.^[1] This method offers a high-yield and clean transformation under mild conditions.

Experimental Protocol: Visible Light-Induced Synthesis

A detailed experimental protocol for the synthesis of **5-Ethoxy-2-methyl-4-phenyloxazole** is provided below, based on established literature procedures.^[1]

Materials:

- Appropriate diazo precursor
- Acetonitrile (MeCN)

- (i-Pr)₃SiCl (optional catalyst)
- Nitrogen gas
- Magnesium sulfate (MgSO₄)
- Pentane
- Ethyl acetate (EtOAc)
- Silica gel for column chromatography

Equipment:

- Flow reactor with a visible light source (e.g., LED light rod)
- Flask
- Balloon
- Rotary evaporator
- NMR spectrometer
- Mass spectrometer

Procedure:

- **Reaction Setup:** A solution of the diazo substrate (0.2 mmol) and optionally (i-Pr)₃SiCl (0.04 mmol) in MeCN (2.0 mL, 0.1 M) is prepared in a flask. The flask is connected to a flow reaction tube which is wound around a visible light LED rod. The entire system is sealed and maintained under a nitrogen atmosphere using a balloon.
- **Photochemical Reaction:** The reaction mixture is circulated through the flow reactor and irradiated with visible light. The progress of the reaction is monitored by thin-layer chromatography (TLC).

- Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in an organic solvent, and the organic layer is dried over MgSO₄.
- Purification: The solvent is removed in vacuo, and the crude product is purified by silica gel column chromatography.

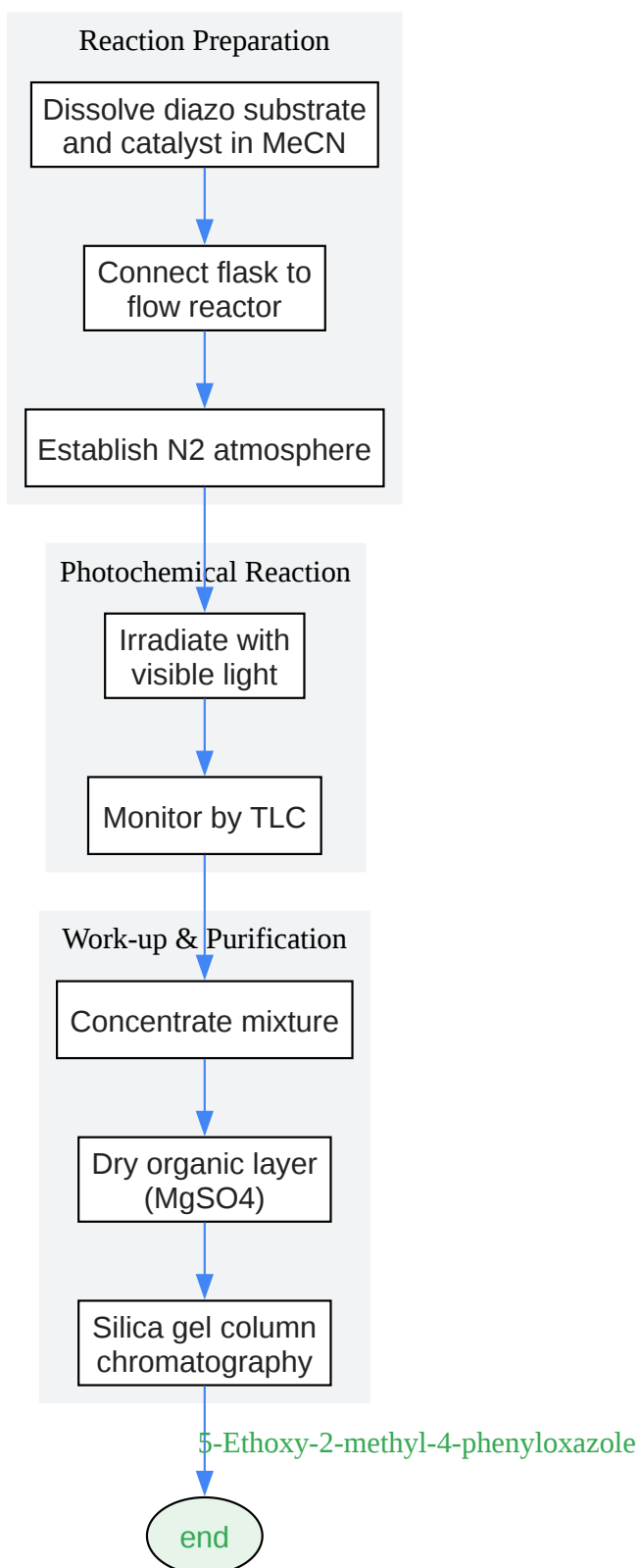
Quantitative Data for Synthesis

Product	Starting Material	Solvent System for Chromatography	Yield	Reference
5-ethoxy-2-methyl-4-phenyloxazole	Diazo compound	n-pentane : EtOAc (30:1)	85%	[1]
5-methoxy-2-methyl-4-phenyloxazole	Diazo compound	n-pentane : EtOAc (30:1)	93%	[1]
5-methoxy-4-(4-fluorophenyl)-2-methyloxazole	Diazo compound	n-pentane : EtOAc (30:1)	76%	[1]
5-methoxy-4-(4-chlorophenyl)-2-methyloxazole	Diazo compound	n-pentane : EtOAc (30:1)	83%	[1]

Characterization Data for **5-Ethoxy-2-methyl-4-phenyloxazole**:[\[1\]](#)

- Appearance: Colorless oil
- ¹H NMR (400 MHz, Chloroform-d): δ 7.88 – 7.81 (m, 2H), 7.43 – 7.37 (m, 2H), 7.28 – 7.22 (m, 1H), 4.14 (q, J = 7.1 Hz, 2H), 2.46 (s, 3H), 1.48 (t, J = 7.1 Hz, 3H).
- HRMS (ESI) [M+H]⁺: Calculated: 204.1025, Found: 204.1021.

Synthesis Workflow



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Caption: Workflow for the visible light-induced synthesis of **5-Ethoxy-2-methyl-4-phenyloxazole**.

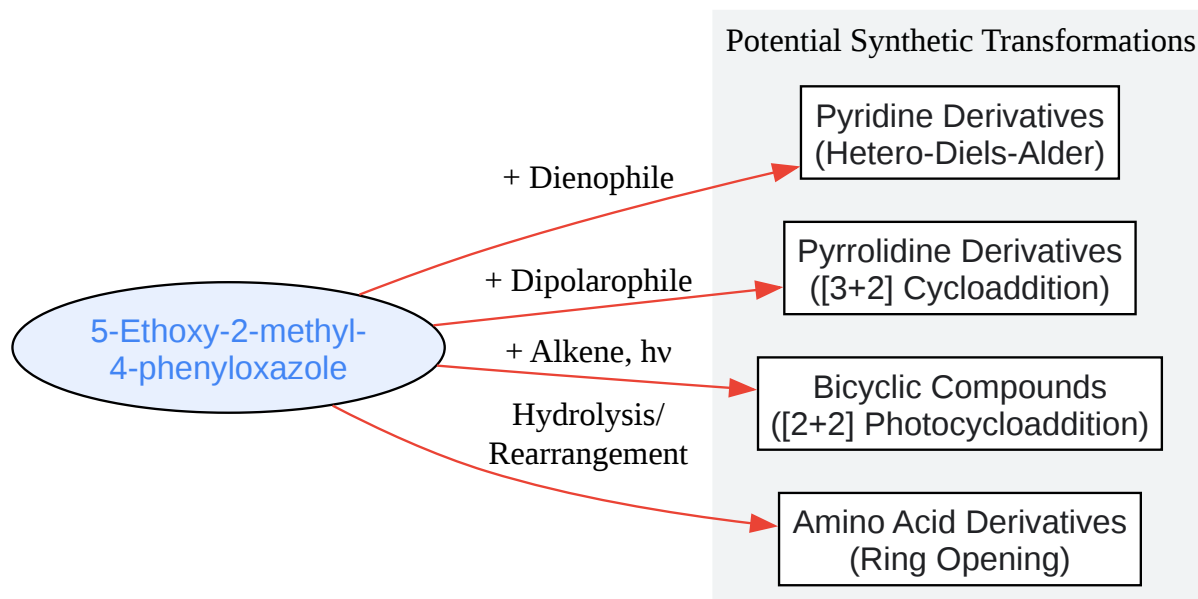
Applications in Organic Synthesis

5-Alkoxyoxazoles, including **5-Ethoxy-2-methyl-4-phenyloxazole**, are highly versatile building blocks in organic synthesis.[2] Their unique electronic properties allow them to participate in a variety of chemical transformations, providing access to a wide range of important heterocyclic and acyclic structures.

Potential Synthetic Transformations:

- **Hetero-Diels-Alder Reactions:** The oxazole ring can act as a diene, reacting with various dienophiles to construct pyridine derivatives. This transformation is valuable for accessing substituted pyridine cores, which are prevalent in pharmaceuticals and agrochemicals.
- **[2+2] Photocycloadditions:** Photochemical cycloaddition reactions with alkenes can lead to the formation of bicyclic structures, which can be further elaborated into complex polycyclic systems.
- **Formal 1,3-Dipolar Cycloadditions:** 5-Alkoxyoxazoles can react with dipolarophiles in a formal [3+2] cycloaddition manner to yield substituted pyrrolidines and other five-membered heterocycles.[2]
- **Claisen Rearrangements:** The ethoxy group at the 5-position can potentially participate in Claisen-type rearrangement reactions, offering a pathway to functionalized acyclic amides.
- **Ring-Opening Reactions:** The oxazole ring can be opened under various conditions to provide access to α -amino acid derivatives and other linear chemical patterns.[2]

General Reactivity of 5-Alkoxyoxazoles



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References

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